Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a dimethylamino group, and an ethynyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The ethynyl group and the dimethylamino group play crucial roles in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but with a phenylamino group instead of a dimethylamino group.
2,4-Di-tert-butylphenol: Contains tert-butyl groups but lacks the piperidine ring and ethynyl group.
Uniqueness
Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The combination of the tert-butyl, dimethylamino, and ethynyl groups in a single molecule provides a versatile scaffold for various applications in research and industry .
Properties
Molecular Formula |
C14H24N2O2 |
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Molecular Weight |
252.35 g/mol |
IUPAC Name |
tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O2/c1-7-14(15(5)6)8-10-16(11-9-14)12(17)18-13(2,3)4/h1H,8-11H2,2-6H3 |
InChI Key |
NQOWHATZKAIRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#C)N(C)C |
Origin of Product |
United States |
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